N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide
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Overview
Description
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The benzimidazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Sulfonylation: The resulting compound is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Butyramide Formation: Finally, the sulfonylated intermediate is reacted with butyric acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, bases like triethylamine.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that have diverse pharmacological properties.
Sulfonyl-containing compounds: These compounds are known for their role in medicinal chemistry as enzyme inhibitors and receptor modulators.
Uniqueness
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)butyramide is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a sulfonyl group, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-2-5-21(27)23-17-8-10-18(11-9-17)30(28,29)26-14-12-16(13-15-26)22-24-19-6-3-4-7-20(19)25-22/h3-4,6-11,16H,2,5,12-15H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZYCIBKPSYREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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